molecular formula C22H30O2 B1230249 DHBS CAS No. 23576-77-4

DHBS

Cat. No.: B1230249
CAS No.: 23576-77-4
M. Wt: 326.5 g/mol
InChI Key: NQAUIXWEWHWTQZ-DQRAZIAOSA-N
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Description

Dihydrodibutylstilbestrol is a synthetic nonsteroidal estrogen analog, structurally related to diethylstilbestrol (DES) and hexestrol. Its name suggests the presence of two butyl groups and a hydrogenated stilbene backbone.

Properties

CAS No.

23576-77-4

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

4-[(Z)-6-(4-hydroxycyclohexa-2,4-dien-1-yl)dec-5-en-5-yl]phenol

InChI

InChI=1S/C22H30O2/c1-3-5-7-21(17-9-13-19(23)14-10-17)22(8-6-4-2)18-11-15-20(24)16-12-18/h9-11,13-16,18,23-24H,3-8,12H2,1-2H3/b22-21-

InChI Key

NQAUIXWEWHWTQZ-DQRAZIAOSA-N

Isomeric SMILES

CCCC/C(=C(\CCCC)/C1=CC=C(C=C1)O)/C2CC=C(C=C2)O

Canonical SMILES

CCCCC(=C(CCCC)C1=CC=C(C=C1)O)C2CC=C(C=C2)O

Synonyms

DHBS
dibutyldihydrostilbestrol
dibutyldihydrostilboestrol
dihydrodibutylstilbestrol
dihydrodibutylstilbestrol, (alpha,alpha)-isomer
dihydrodibutylstilbestrol, (R*,R*)-(+-)-isomer
dihydrodibutylstilbestrol, (R*,S*)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The core structure of dihydrodibutylstilbestrol, DES, and hexestrol consists of a stilbene (1,2-diphenylethylene) scaffold with substituents influencing potency and pharmacokinetics.

Compound Substituents Key Structural Features
Dihydrodibutylstilbestrol Two butyl groups (C₄H₉) Hydrogenated ethylene bridge; hydroxyl groups at 4,4' positions (inferred)
Diethylstilbestrol (DES) Two ethyl groups (C₂H₅) Non-hydrogenated trans-ethylene bridge; hydroxyl groups at 4,4' positions
Hexestrol Two ethyl groups (C₂H₅) Hydrogenated ethylene bridge; hydroxyl groups at 4,4' positions

Key Observations :

  • The ethylene bridge in DES is non-hydrogenated (stilbene), whereas dihydrodibutylstilbestrol and hexestrol are hydrogenated (stilbene → stilbenediol derivative).
  • Alkyl substituents (ethyl vs. butyl) influence lipophilicity and metabolic stability. Larger butyl groups in dihydrodibutylstilbestrol may enhance tissue retention but reduce solubility compared to DES .

Pharmacological and Toxicological Profiles

Estrogenic Activity
  • DES: High affinity for estrogen receptors (ERα/ERβ), historically used for miscarriage prevention and hormone therapy. Associated with carcinogenic effects (e.g., vaginal clear-cell adenocarcinoma in offspring) .
  • Hexestrol : Moderate estrogenic activity; used in veterinary medicine. Reduced transplacental toxicity compared to DES but still poses risks with prolonged exposure .
  • Dihydrodibutylstilbestrol: Likely exhibits estrogenic activity due to structural similarity, but potency may vary due to butyl substituents. No direct toxicity data available in the evidence.
Metabolic Stability and Excretion
  • DES : Undergoes hepatic glucuronidation and sulfation; excreted via urine and bile. Long half-life contributes to bioaccumulation .
  • Hexestrol/Dihydrodibutylstilbestrol : Hydrogenated bridges may reduce oxidative metabolism. Butyl groups in dihydrodibutylstilbestrol could prolong half-life compared to DES .

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